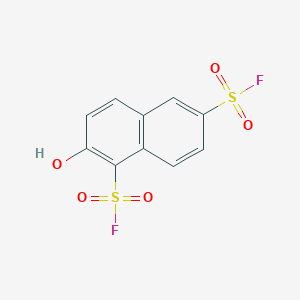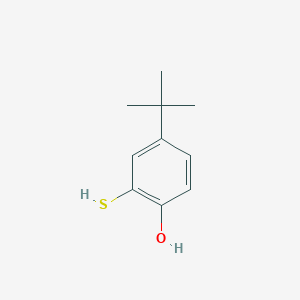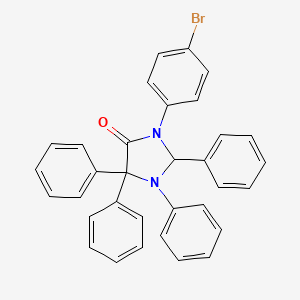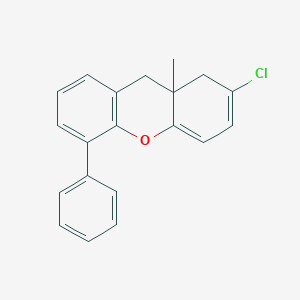![molecular formula C9H6BrNO3 B14599502 1-[(3-Bromoprop-2-yn-1-yl)oxy]-3-nitrobenzene CAS No. 58811-51-1](/img/structure/B14599502.png)
1-[(3-Bromoprop-2-yn-1-yl)oxy]-3-nitrobenzene
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-[(3-Bromoprop-2-yn-1-yl)oxy]-3-nitrobenzene is an organic compound that features a brominated propargyl group attached to a nitrobenzene ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
1-[(3-Bromoprop-2-yn-1-yl)oxy]-3-nitrobenzene can be synthesized through the reaction of 3-nitrophenol with propargyl bromide in the presence of a base such as potassium carbonate. The reaction typically occurs in an organic solvent like acetone or dimethylformamide (DMF) under reflux conditions. The general reaction scheme is as follows:
3-Nitrophenol+Propargyl bromideK2CO3,DMFthis compound
Industrial Production Methods
Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors to ensure efficient mixing and heat transfer. The use of automated systems for reagent addition and product isolation would enhance the scalability and reproducibility of the process.
Analyse Des Réactions Chimiques
Types of Reactions
1-[(3-Bromoprop-2-yn-1-yl)oxy]-3-nitrobenzene can undergo various chemical reactions, including:
Nucleophilic substitution: The bromine atom can be replaced by nucleophiles such as amines or thiols.
Reduction: The nitro group can be reduced to an amine using reducing agents like hydrogen gas over a palladium catalyst.
Oxidation: The propargyl group can be oxidized to form corresponding carboxylic acids or ketones.
Common Reagents and Conditions
Nucleophilic substitution: Reagents like sodium azide or potassium thiolate in polar aprotic solvents (e.g., DMF, DMSO).
Reduction: Hydrogen gas with palladium on carbon (Pd/C) catalyst under atmospheric pressure.
Oxidation: Potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic conditions.
Major Products
Nucleophilic substitution: Formation of azides or thioethers.
Reduction: Formation of 1-[(3-bromoprop-2-yn-1-yl)oxy]-3-aminobenzene.
Oxidation: Formation of carboxylic acids or ketones depending on the specific conditions used.
Applications De Recherche Scientifique
1-[(3-Bromoprop-2-yn-1-yl)oxy]-3-nitrobenzene has several applications in scientific research:
Organic Synthesis: Used as an intermediate in the synthesis of more complex organic molecules.
Materials Science: Potential use in the development of novel materials with specific electronic or optical properties.
Medicinal Chemistry: Investigated for its potential as a building block in the synthesis of pharmaceuticals.
Biological Studies: Used in the study of enzyme inhibition and protein modification due to its reactive bromine and nitro groups.
Mécanisme D'action
The mechanism of action of 1-[(3-Bromoprop-2-yn-1-yl)oxy]-3-nitrobenzene involves its ability to act as an electrophile due to the presence of the bromine atom. This allows it to react with nucleophiles in biological systems, potentially modifying proteins or other biomolecules. The nitro group can also participate in redox reactions, further contributing to its reactivity.
Comparaison Avec Des Composés Similaires
Similar Compounds
Propargyl bromide: Similar in structure but lacks the nitrobenzene ring.
3-Nitrophenol: Contains the nitrobenzene ring but lacks the propargyl group.
1-Bromo-3-(prop-2-yn-1-yloxy)benzene: Similar structure but without the nitro group.
Uniqueness
1-[(3-Bromoprop-2-yn-1-yl)oxy]-3-nitrobenzene is unique due to the combination of the brominated propargyl group and the nitrobenzene ring. This dual functionality allows it to participate in a wide range of chemical reactions, making it a versatile compound in organic synthesis and research applications.
Propriétés
Numéro CAS |
58811-51-1 |
|---|---|
Formule moléculaire |
C9H6BrNO3 |
Poids moléculaire |
256.05 g/mol |
Nom IUPAC |
1-(3-bromoprop-2-ynoxy)-3-nitrobenzene |
InChI |
InChI=1S/C9H6BrNO3/c10-5-2-6-14-9-4-1-3-8(7-9)11(12)13/h1,3-4,7H,6H2 |
Clé InChI |
JDKUXDKAQOMYKF-UHFFFAOYSA-N |
SMILES canonique |
C1=CC(=CC(=C1)OCC#CBr)[N+](=O)[O-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![4'-Pentyl[1,1'-biphenyl]-4-amine](/img/structure/B14599433.png)
![4-[(4-Ethenylphenyl)methoxy]-2-hydroxybenzaldehyde](/img/structure/B14599438.png)
![4-Cyclopropyl-5-[(oxan-2-yl)oxy]pent-3-en-2-one](/img/structure/B14599439.png)








![2-[(2-Ethylphenyl)methanesulfonyl]-1-oxo-1lambda~5~-pyridine](/img/structure/B14599500.png)
